molecular formula C18H14BrNO4 B8742220 Isopropyl 1-amino-4-bromoanthraquinone-2-carboxylate

Isopropyl 1-amino-4-bromoanthraquinone-2-carboxylate

Cat. No. B8742220
M. Wt: 388.2 g/mol
InChI Key: AHHOLZHYSROXEH-UHFFFAOYSA-N
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Description

Isopropyl 1-amino-4-bromoanthraquinone-2-carboxylate is a useful research compound. Its molecular formula is C18H14BrNO4 and its molecular weight is 388.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Isopropyl 1-amino-4-bromoanthraquinone-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropyl 1-amino-4-bromoanthraquinone-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Isopropyl 1-amino-4-bromoanthraquinone-2-carboxylate

Molecular Formula

C18H14BrNO4

Molecular Weight

388.2 g/mol

IUPAC Name

propan-2-yl 1-amino-4-bromo-9,10-dioxoanthracene-2-carboxylate

InChI

InChI=1S/C18H14BrNO4/c1-8(2)24-18(23)11-7-12(19)13-14(15(11)20)17(22)10-6-4-3-5-9(10)16(13)21/h3-8H,20H2,1-2H3

InChI Key

AHHOLZHYSROXEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The starting 1-amino-4-bromoanthraquinone-2-carboxylic acid is reacted with 1.5 to 3 molar equivalents of a chlorinating agent such as thionyl chloride at a temperature of 80 to 100° C. for a period of about 1 to 3 hours in the presence of 0.01 to 5 molar equivalents (based on the raw material) of pyridine in 3 to 7-fold weight an amount of an inert solvent such as orthodichlorobenzene, chlorobenzene, toluene or xylene so as to be converted into an acid chloride. After the excess chlorinating agent has been removed therefrom under reduced pressure, 1.5 to 5 molar equivalents of isopropyl alcohol is added thereto and esterification is then performed at 60 to 80° C. for 1 to 3 hours. Afterward, the product is allowed to stand, thereby obtaining crystals of isopropyl 1-amino-4-bromoanthraquinone-2-carboxylate.
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Synthesis routes and methods II

Procedure details

While a solution of 100 parts of 1-amino-4-bromoanthraquinone-2-carboxylic acid, 1.6 parts of pyridine and 500 parts of orthodichlorobenzene was stirred at room temperature, 87 parts of thionyl chloride was added thereto dropwise over about 30 minutes. After the completion of the addition, the solution was heated at 100° C. for 2 hours. Afterward, excess thionyl chloride was distilled off under reduced pressure, and 88 parts of isopropyl alcohol was added dropwise to the solution at about 80° C. Reaction was performed at the same temperature as above for 2 hours, and the solution was then cooled to room temperature. Afterward, the solution was introduced into 1,000 parts of methanol, followed by stirring for 30 minutes. The resulting precipitate was collected by filtration, washed with methanol and dried, thereby obtaining 90 parts of isopropyl 1-amino-4-bromoanthraquinone-2-carboxylate. To the thus obtained product were added 34 parts of potassium acetate, 3 parts of copper sulfate, 6 parts of benzyl alcohol, 59 parts of m-toludine and 206 parts of dipropylene glycol, and the solution was then heated u to 135° C. in a nitrogen atmosphere and reaction was carried out for 2.5 hours. Afterward, the solution was cooled to 50° C. and was then introduced into 2,000 parts of methanol, followed by enough stirring for 30 minutes. The resulting precipitate was then collected by filtration, introduced into 2,000 parts of methanol again, stirred, filtered, and dried, so that 89 parts of isopropyl 1-amino-4-m-toluidinoanthraquinone-2-carboxylate (melting point 133-134° C.) was obtained.
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